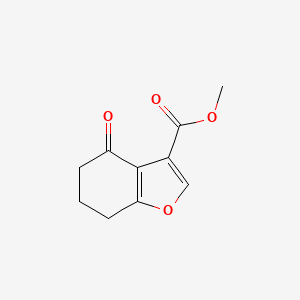

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Vue d'ensemble

Description

“Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate” is a chemical compound with the molecular formula C10H9O4 . It has an average mass of 193.177 Da and a monoisotopic mass of 193.050629 Da .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of resorcinol and potassium hydroxide in a methanol solution with hydrogen under the action of active nickel to generate potassium 3-ketocyclohex-1-enolate . This is then cyclized with ethyl bromopyruvate under alkaline conditions, and then acidified to obtain the final product .Molecular Structure Analysis

The molecular structure of “Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate” can be represented by the InChI code: 1S/C10H10O4/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis

“Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate” is a solid compound . The predicted boiling point is 410.0±45.0 °C, and the predicted density is 1.345±0.06 g/cm3 . The pKa is predicted to be 3.12±0.20 .Applications De Recherche Scientifique

Anticancer Activity

Benzofuran derivatives have been studied for their potential anticancer properties. A series of benzofuran compounds, including those related to Methyl 4-oxo-tetrahydrobenzofuran, have shown promising activity against various cancer cell lines. For instance, compounds synthesized through microwave-assisted synthesis demonstrated significant anticancer activity against the human ovarian cancer cell line A2780 . This suggests that Methyl 4-oxo-tetrahydrobenzofuran could be a valuable scaffold for developing new anticancer agents.

Antiviral Agents

The structural motif of benzofuran is present in natural products with antiviral activities. Research indicates that benzofuran derivatives can be effective against viruses such as the hepatitis C virus. Novel benzofuran compounds have been discovered with potent anti-hepatitis C activity, highlighting the potential of Methyl 4-oxo-tetrahydrobenzofuran as a lead compound for developing new antiviral drugs .

Antibacterial Properties

Benzofuran derivatives are also known for their antibacterial properties. The bioactivity of these compounds makes them suitable candidates for the development of new antibacterial agents. The diverse pharmacological activities of benzofuran compounds, including antibacterial effects, are a subject of ongoing research .

Antioxidative Effects

Studies have shown that most benzofuran compounds possess strong antioxidative activities. These properties are crucial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and aging. Methyl 4-oxo-tetrahydrobenzofuran could serve as a core structure for antioxidants used in therapeutic interventions .

Synthesis of Complex Benzofuran Systems

The synthesis of complex benzofuran systems is an area of interest in organic chemistry. Methyl 4-oxo-tetrahydrobenzofuran can be used as an intermediate in the construction of polycyclic benzofuran compounds. Innovative methods, such as free radical cyclization cascades, have been developed to synthesize these complex structures, which are challenging to prepare .

Drug Development and Medicinal Chemistry

Benzofuran rings are a fundamental structural unit in many biologically active natural medicines and synthetic chemical materials. Methyl 4-oxo-tetrahydrobenzofuran, with its benzofuran ring, is a key intermediate in the synthesis of various drugs and clinical drug candidates. Its broad range of clinical uses indicates the diverse pharmacological activities of this series of compounds .

Mécanisme D'action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate are not well-studied. Its impact on bioavailability is also unknown. The compound has a molecular weight of 194.184 and a density of 1.3±0.1 g/cm3 , which may influence its pharmacokinetic properties.

Propriétés

IUPAC Name |

methyl 4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJPFGJZTCKZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC2=C1C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467598 | |

| Record name | Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate | |

CAS RN |

82584-78-9 | |

| Record name | Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

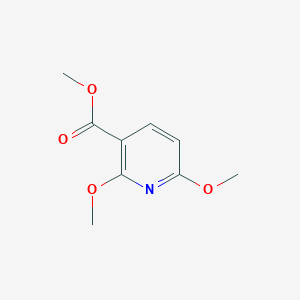

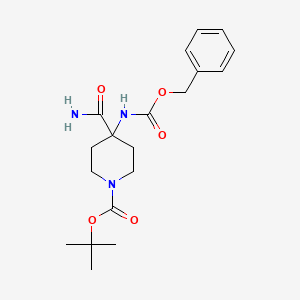

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

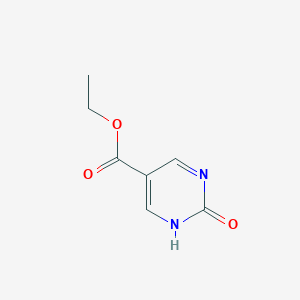

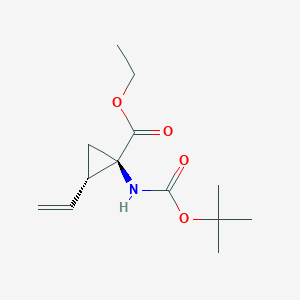

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)